

A Cross-Species Comparative Analysis of the Tau Peptide (295-309) Sequence

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Compound of Interest

Compound Name: *Tau Peptide (295-309)*

Cat. No.: *B12404520*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the **Tau peptide (295-309)** sequence and its implications across various species. The information presented is supported by available experimental data and methodologies to assist in research and drug development endeavors targeting Tau-related neurodegenerative diseases.

Cross-Species Sequence Alignment of Tau Peptide (295-309)

The Tau peptide spanning amino acid residues 295-309 is a critical region located within the third microtubule-binding repeat (R3) of the Tau protein. This region, which includes the highly aggregation-prone hexapeptide VQIVYK (residues 306-311), is highly conserved across mammalian species. The following table details the amino acid sequence of this peptide in human, mouse, rat, bovine, and rhesus macaque. The numbering corresponds to the human Tau-F isoform (P10636-8).

Species	UniProt Accession	Tau (295-309) Peptide Sequence	Conservation with Human Sequence
Human	P10636	K C G S L G N I H H K P G G G	100%
Mouse	P10637	K C G S L G N I H H K P G G G	100%
Rat	P19332	K C G S L G N I H H K P G G G	100%
Bovine	P27442	K C G S L G N I H H K P G G G	100%
Rhesus Macaque	Q5R5R6	K C G S L G N I H H K P G G G	100%

As illustrated in the table, the amino acid sequence of the Tau (295-309) peptide is identical across all listed species. This absolute conservation highlights the critical functional importance of this region, likely in both its physiological role of microtubule binding and its pathological role in aggregation.

Comparative Analysis of Physicochemical Properties

Given the identical amino acid sequences, the intrinsic physicochemical properties of the Tau (295-309) peptide are expected to be the same across these species.

Property	Value
Molecular Weight	1519.7 Da
Isoelectric Point (pI)	9.75
Net Charge at pH 7.4	+2.0

These properties contribute to the peptide's interaction with the negatively charged surface of microtubules and also play a role in its aggregation propensity.

Experimental Data Summary

While direct comparative studies on the Tau (295-309) peptide from different species are limited due to its high conservation, extensive research on the human Tau protein and its fragments provides valuable insights into the expected behavior of this peptide across species. The VQIVYK motif within this peptide is a well-established driver of Tau aggregation.

Aggregation Propensity:

Studies on synthetic peptides have demonstrated that the VQIVYK sequence readily forms beta-sheet structures and self-aggregates into amyloid fibrils. The kinetics of this aggregation can be monitored using Thioflavin T (ThT) fluorescence assays, which show a characteristic sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase. Given the sequence identity, it is highly probable that the Tau (295-309) peptide from mouse, rat, bovine, and macaque would exhibit comparable aggregation kinetics to the human peptide under identical experimental conditions.

Microtubule Binding Affinity:

The Tau (295-309) region is integral to the microtubule-binding domain. In vitro microtubule binding assays, such as co-sedimentation assays, are used to quantify the affinity of Tau and its fragments for microtubules. The dissociation constant (K_d) is a measure of this affinity, with lower values indicating stronger binding. While specific K_d values for the isolated (295-309) peptide are not readily available across species, the high sequence conservation strongly suggests that the contribution of this peptide to overall microtubule binding affinity is likely to be very similar.

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This protocol outlines a typical in vitro assay to monitor the aggregation kinetics of the Tau (295-309) peptide.

Materials:

- Synthetic Tau (295-309) peptide (lyophilized)

- Heparin sodium salt
- Thioflavin T (ThT)
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well black, clear-bottom microplates
- Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

- Preparation of Stock Solutions:
 - Dissolve lyophilized Tau peptide in PBS to a final concentration of 1 mM.
 - Prepare a 1 mg/mL stock solution of heparin in PBS.
 - Prepare a 1 mM stock solution of ThT in PBS.
- Assay Setup:
 - In each well of the 96-well plate, add the following components to a final volume of 100 μ L:
 - Tau (295-309) peptide to a final concentration of 10-50 μ M.
 - Heparin to a final concentration that is typically a 1:4 molar ratio to the Tau peptide.
 - ThT to a final concentration of 10-25 μ M.
 - PBS to make up the final volume.
 - Include control wells containing all components except the Tau peptide.
- Incubation and Measurement:
 - Seal the plate to prevent evaporation.
 - Incubate the plate at 37°C with intermittent shaking in the plate reader.

- Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
- Data Analysis:
 - Subtract the background fluorescence from the control wells.
 - Plot the fluorescence intensity against time to generate aggregation curves.
 - The lag time, maximum fluorescence, and aggregation rate can be determined from these curves.

In Vitro Microtubule Binding Assay (Co-sedimentation)

This protocol describes a method to assess the binding of the Tau (295-309) peptide to microtubules.

Materials:

- Synthetic Tau (295-309) peptide
- Purified tubulin
- Paclitaxel (Taxol)
- GTP
- General tubulin buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)
- Cushion buffer (BRB80 with 60% glycerol)
- Ultracentrifuge with a fixed-angle rotor
- SDS-PAGE and Coomassie staining reagents

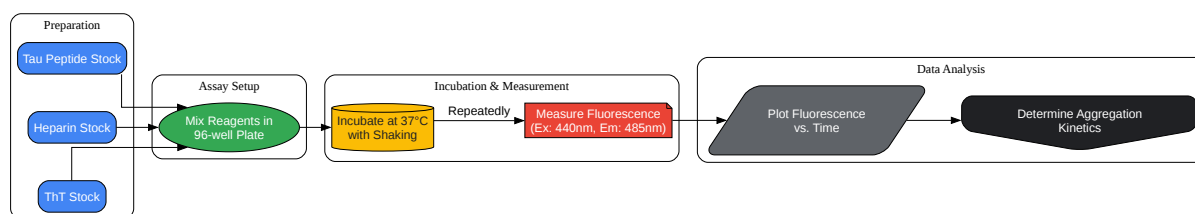
Procedure:

- Microtubule Polymerization:

- Resuspend purified tubulin in general tubulin buffer containing 1 mM GTP.
- Induce polymerization by incubating at 37°C for 30 minutes.
- Stabilize the polymerized microtubules by adding paclitaxel to a final concentration of 20 μ M and incubating for another 30 minutes at 37°C.
- Binding Reaction:
 - Incubate varying concentrations of the Tau (295-309) peptide with a fixed concentration of pre-formed, stabilized microtubules at 37°C for 30 minutes.
 - Include a control sample with the Tau peptide alone (no microtubules).
- Co-sedimentation:
 - Layer the reaction mixtures onto a cushion buffer in ultracentrifuge tubes.
 - Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 37°C to pellet the microtubules and any bound peptide.
- Analysis:
 - Carefully separate the supernatant and the pellet.
 - Resuspend the pellet in a volume of buffer equal to the supernatant.
 - Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining.
 - Quantify the amount of Tau peptide in the supernatant (unbound) and pellet (bound) fractions using densitometry.
- Data Interpretation:
 - The amount of pelleted peptide in the absence of microtubules represents peptide aggregation and should be subtracted from the values obtained in the presence of microtubules.

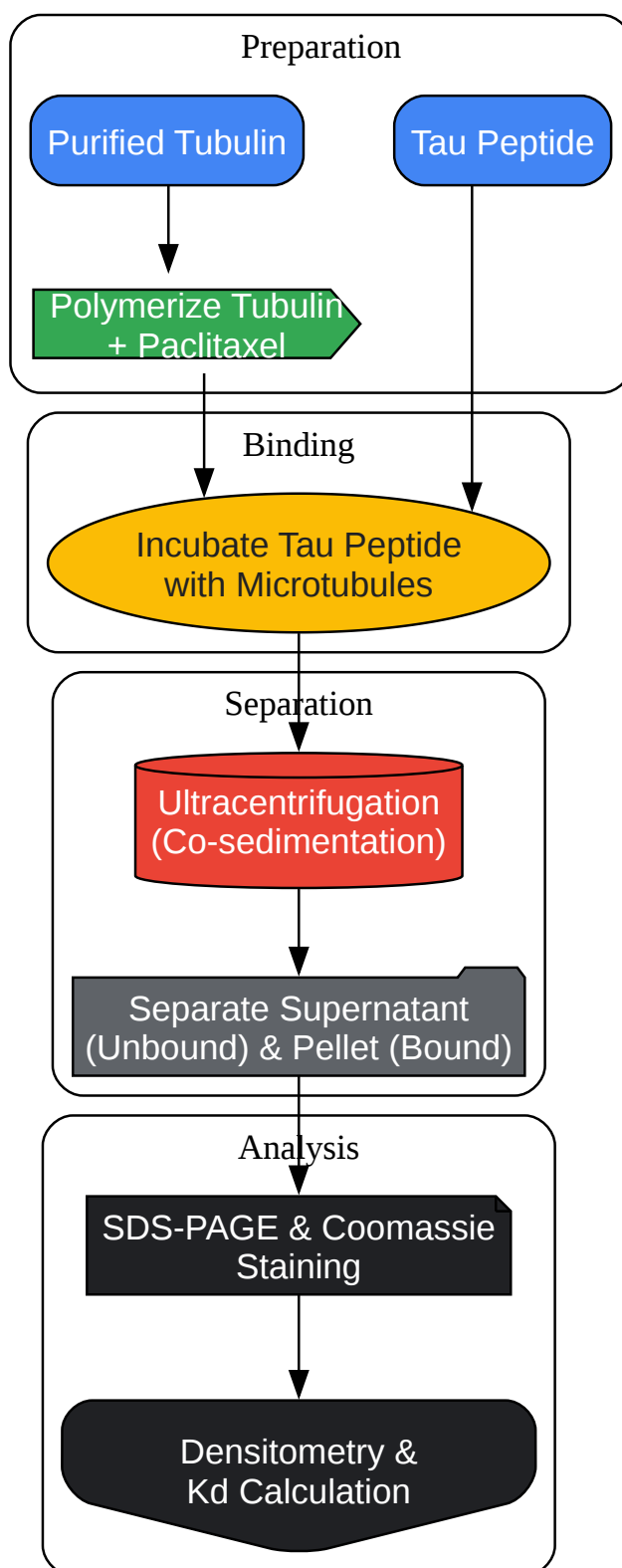
- Plot the concentration of bound peptide versus the concentration of free peptide to determine the dissociation constant (K_d).

Visualizations



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Caption: Workflow for a Thioflavin T (ThT) Tau peptide aggregation assay.



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Caption: Workflow for an in vitro microtubule binding co-sedimentation assay.

Conclusion

The **Tau peptide (295-309)** is a highly conserved region across mammalian species, indicating its fundamental role in Tau protein function and pathology. Due to this sequence identity, the intrinsic aggregation propensity and microtubule-binding characteristics of this peptide are expected to be virtually identical between humans and common research models such as mice, rats, and non-human primates. This conservation provides a strong rationale for the cross-species relevance of preclinical research targeting this specific region of the Tau protein. The provided experimental protocols offer standardized methods for quantifying the aggregation and microtubule-binding properties of this and other Tau peptides.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com